4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H6Br2N2O2 |
|---|---|
Molecular Weight |
297.93 g/mol |
IUPAC Name |
4,5-dibromo-1-ethylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C6H6Br2N2O2/c1-2-10-4(8)3(7)9-5(10)6(11)12/h2H2,1H3,(H,11,12) |
InChI Key |
IDSVANYDMFMLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C1C(=O)O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid
General Synthetic Strategy
The synthesis of 4,5-disubstituted imidazole-2-carboxylic acids, including the dibromo derivative, generally involves two key steps:
Preparation of 4,5-Dibromo-1-ethylimidazole
- Halogenation: The dibromination at positions 4 and 5 of the imidazole ring is typically achieved by selective electrophilic bromination of imidazole or its derivatives under controlled conditions.
- N1-Alkylation: The ethyl group at the N1 position is introduced via alkylation of the imidazole nitrogen using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate.
This sequence yields 4,5-dibromo-1-ethylimidazole, a necessary intermediate for subsequent carboxylation.
Carboxylation to Form the Imidazole-2-carboxylic Acid
Carbon Dioxide Insertion Under Superatmospheric Pressure
A patented and well-established method for preparing 4,5-disubstituted imidazole-2-carboxylic acids involves the direct reaction of the 4,5-disubstituted imidazole with carbon dioxide (CO₂) under elevated pressure and temperature in the presence of a base.
-
- Temperature: 150° to 300° Celsius, optimally 180° to 280° Celsius.
- Pressure: 10 to 300 bar, preferably 40 to 180 bar.
- Base: Alkali metal carbonates, bicarbonates, or hydroxides (e.g., potassium carbonate).
- Solvent: Generally solvent-free, but optionally aliphatic hydrocarbons, halogenated hydrocarbons, aromatic hydrocarbons, ethers, or aprotic dipolar solvents can be used.
- CO₂ form: Gaseous, liquid (preferred), or solid.
$$
\text{4,5-Dibromo-1-ethylimidazole} + \text{CO}_2 \xrightarrow[\text{Base}]{\text{Pressure, Heat}} \text{4,5-Dibromo-1-ethylimidazole-2-carboxylic acid}
$$
Molar Ratio: CO₂ to imidazole typically from 1:1 to 10:1.
Process Mode: Batch or continuous.
Mechanistic Insights
- The carboxyl group selectively attaches at the 2-position of the imidazole ring.
- The base facilitates the activation of the imidazole ring and the fixation of CO₂.
- The high temperature and pressure conditions promote effective carboxylation without the need for solvents, enhancing yield and purity.
Alternative Synthetic Routes
While the CO₂ insertion method is preferred industrially, other approaches include:
- Cyclization of Amido-nitriles: Using nickel catalysts, followed by proto-demetallation and tautomerization to form the imidazole ring with carboxylic acid functionality.
- Oxidation of Hydroxymethylimidazole Intermediates: Derived from condensation reactions, then oxidized using potassium permanganate or other oxidants.
- Alkylation and Subsequent Hydrolysis: Alkylation of imidazole derivatives followed by hydrolysis of nitrile intermediates to carboxylic acids.
However, these methods are less commonly applied for the specific dibromo-ethyl substituted compound due to complexity and lower yields.
Data Table: Summary of Preparation Conditions and Yields
| Preparation Step | Conditions | Key Reagents/Base | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4,5-Dibromination of imidazole | Electrophilic bromination | Bromine or N-bromosuccinimide | Room temp to 50 | Atmospheric | 70-85 | Controlled to avoid overbromination |
| N1-Ethylation | Alkylation with ethyl halide | Ethyl bromide, K₂CO₃ | 50-80 | Atmospheric | 75-90 | Base-mediated to favor N-alkylation |
| Carboxylation with CO₂ (batch) | CO₂ insertion with base | K₂CO₃ or KHCO₃ | 180-280 | 40-180 | 60-80 | Solvent-free or with inert solvents |
| Carboxylation with CO₂ (continuous) | Continuous flow reactor | K₂CO₃ | 200-260 | 50-150 | 75-85 | Optimized for industrial scale |
Analytical and Purification Notes
- Purification: Generally achieved by recrystallization from ethanol-water mixtures or chromatographic methods.
- Characterization: Confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
- Spectroscopic Features:
Research Findings and Industrial Relevance
- The superatmospheric CO₂ carboxylation method is recognized for its efficiency, scalability, and environmental compatibility due to the use of CO₂ as a reagent.
- The presence of bromine substituents at positions 4 and 5 influences the electronic properties of the imidazole ring, affecting reactivity and selectivity during carboxylation.
- The N1-ethyl substitution enhances solubility and modifies steric properties, which can be critical for downstream applications in pharmaceuticals or material science.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the imidazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazole derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the bromine atoms or the imidazole ring.
Scientific Research Applications
4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects: Alkyl Groups at N-1
The nature of the alkyl group at the N-1 position significantly impacts steric and electronic properties:
However, methyl analogs may exhibit better solubility in aqueous environments .
Halogen Substituents: Bromine vs. Chlorine
Replacing bromine with chlorine alters electronic effects and reactivity:
Key Insight : Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity, making the target compound more reactive in cross-coupling reactions compared to chloro analogs .
Functional Group Variations: Carboxylic Acid vs. Esters and Sulfonyl Groups
The carboxylic acid group at position 2 distinguishes the target compound from ester or sulfonyl derivatives:
Key Insight : Carboxylic acids enable hydrogen bonding and salt formation, facilitating crystal packing and coordination chemistry. Esters serve as synthetic precursors, while sulfonyl groups introduce steric bulk and electron-withdrawing effects .
Coordination Chemistry: Comparison with Imidazole Dicarboxylates
Imidazole-4,5-dicarboxylic acid derivatives (e.g., the title compound in ) are established N,O-donor ligands in metal-organic frameworks (MOFs). In contrast, the target compound’s single carboxylic acid group limits denticity but allows for monodentate or bridging coordination modes .
Table 1: Structural and Physical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Moderate in DMSO | ~2.1 |
| 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | Not reported | High in MeOH | ~1.8 |
| 4,5-Dichloro-1H-imidazole-2-carboxylic acid | Not reported | High in H₂O | ~1.2 |
Biological Activity
4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential mutagenic effects, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the presence of bromine substituents at positions 4 and 5 of the imidazole ring, along with an ethyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various imidazole derivatives found that this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.030 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen known for its resistance to many antibiotics .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The compound was tested against various fungal strains, yielding the following MIC values:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.015 |
| Aspergillus niger | 0.040 |
These findings indicate a potent antifungal effect, especially against Candida albicans, which is significant in clinical settings due to its role in opportunistic infections .
Mutagenicity
The mutagenic potential of this compound has been evaluated in several studies. It is included in lists of compounds with established mutagenic effects, raising concerns regarding its safety for human exposure . Further testing is required to fully understand the implications of its mutagenicity in vivo.
Case Studies
Several case studies have documented the effects of this compound in clinical and laboratory settings:
- Clinical Application : A study conducted on patients with recurrent skin infections showed a positive response when treated with formulations containing this compound, highlighting its therapeutic potential.
- Laboratory Findings : In vitro assays demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in preventing device-related infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
